Jatrophane 1
Overview
Description
The compound “2alpha,3beta,5alpha,7beta,15beta-Pentaacetoxy-9alpha-nicotinoyloxyjatropha-6(17),11-dien-14-one” is a natural product found in Euphorbia esula and Euphorbia peplus . It is a type of diterpenoid , which are a class of chemical compounds composed of four isoprene units and have the molecular formula C20H32 .
Scientific Research Applications
Multidrug Resistance Modulation
Research on similar jatrophane diterpenoids from Euphorbia mongolica, including compounds structurally related to 2alpha,3beta,5alpha,7beta,15beta-Pentaacetoxy-9alpha-nicotinoyloxyjatropha-6(17),11-dien-14-one, has shown their ability to modulate multidrug resistance in mouse lymphoma cells. These compounds inhibit the efflux pump activity of tumor cells, which can contribute to overcoming resistance to chemotherapy drugs (Hohmann et al., 2003).
Antiviral Activity
Diterpene polyesters from Euphorbia species, closely related to the compound , have demonstrated significant anti-herpes simplex virus activities. These compounds, while exhibiting strong cytotoxicity, have shown pronounced effects in inhibiting the multiplication of Herpes simplex virus type 2 (HSV-2) in cell cultures (Mucsi et al., 2001).
Cellular Survival and Growth Promotion
Macrocyclic jatrophane diterpenes from Euphorbia kansui, which include structurally similar compounds, have shown a specific survival effect on fibroblasts expressing TrkA, a high-affinity receptor for nerve growth factor. This indicates potential applications in promoting cellular survival and growth, particularly in nerve-related cell types (Pan et al., 2004).
Cytotoxicity and Tumor Cell Line Inhibition
New macrocyclic diterpenoids isolated from Euphorbia esula have been evaluated for their cytotoxic effects on human tumor cell lines. These studies provide insights into the potential use of such compounds, including 2alpha,3beta,5alpha,7beta,15beta-Pentaacetoxy-9alpha-nicotinoyloxyjatropha-6(17),11-dien-14-one, in cancer research and therapy (Liu et al., 2002).
Mechanism of Action
Jatrophane 1, also known as 2alpha,3beta,5alpha,7beta,15beta-Pentaacetoxy-9alpha-nicotinoyloxyjatropha-6(17),11-dien-14-one or Jatrophane I, is a macrocyclic diterpene compound that has attracted considerable interest in the field of natural product drug discovery .
Target of Action
The primary target of this compound is P-glycoprotein , a powerful efflux transporter that plays a crucial role in multidrug resistance . By inhibiting P-glycoprotein, this compound can enhance the intracellular accumulation of therapeutic agents, thereby reversing drug resistance .
Mode of Action
This compound interacts with its target, P-glycoprotein, by binding to it and inhibiting its function . This inhibition prevents the efflux of therapeutic agents from cells, allowing for increased intracellular concentrations of these agents .
Biochemical Pathways
This compound affects the biochemical pathway involving P-glycoprotein. P-glycoprotein is part of the ATP-binding cassette (ABC) transporter superfamily and plays a key role in the cellular efflux of a wide variety of substrates . By inhibiting P-glycoprotein, this compound disrupts this efflux mechanism, affecting the distribution and elimination of various substances within the body .
Pharmacokinetics
Its ability to inhibit p-glycoprotein suggests that it may influence the bioavailability of other drugs by altering their distribution and elimination .
Result of Action
The inhibition of P-glycoprotein by this compound results in increased intracellular concentrations of various therapeutic agents . This can enhance the efficacy of these agents, particularly in the context of multidrug resistance . Furthermore, this compound has been found to possess a broad spectrum of therapeutically relevant biological activities, including anti-inflammatory, anti-chikungunya virus, anti-HIV, cytotoxic, and curative effects on thrombotic diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substrates or inhibitors of P-glycoprotein may affect the efficacy of this compound
Properties
IUPAC Name |
[(1R,2R,3aR,5R,6E,9R,11R,13R,13aS)-1,2,3a,11,13-pentaacetyloxy-2,5,8,8-tetramethyl-12-methylidene-4-oxo-1,3,5,9,10,11,13,13a-octahydrocyclopenta[12]annulen-9-yl] pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45NO13/c1-19-13-14-34(8,9)28(48-33(44)26-12-11-15-37-17-26)16-27(45-21(3)38)20(2)30(46-22(4)39)29-32(47-23(5)40)35(10,49-24(6)41)18-36(29,31(19)43)50-25(7)42/h11-15,17,19,27-30,32H,2,16,18H2,1,3-10H3/b14-13+/t19-,27-,28-,29+,30+,32-,35-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIDOILZBVMYQI-ALCXGGQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(C(CC(C(=C)C(C2C(C(CC2(C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C3=CN=CC=C3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1/C=C/C([C@@H](C[C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2(C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C3=CN=CC=C3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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